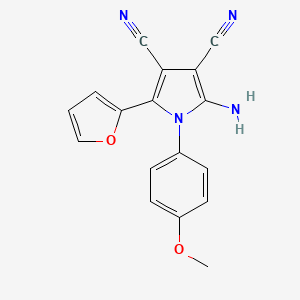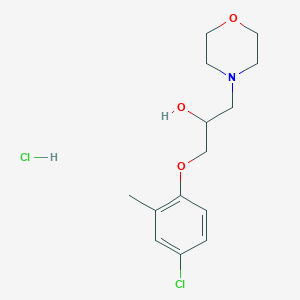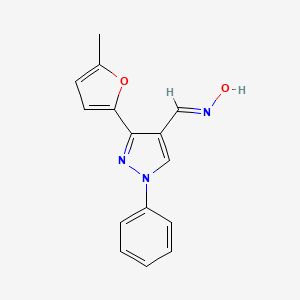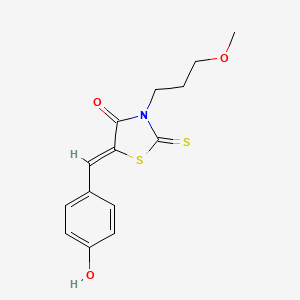
2-amino-5-(2-furyl)-1-(4-methoxyphenyl)-1H-pyrrole-3,4-dicarbonitrile
Vue d'ensemble
Description
2-amino-5-(2-furyl)-1-(4-methoxyphenyl)-1H-pyrrole-3,4-dicarbonitrile, also known as AFMC-41, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound has been synthesized using different methods and has shown promising results in several studies.
Mécanisme D'action
The mechanism of action of 2-amino-5-(2-furyl)-1-(4-methoxyphenyl)-1H-pyrrole-3,4-dicarbonitrile is not fully understood. However, studies have suggested that this compound may exert its antitumor activity by inhibiting the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. This compound has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer development. Additionally, this compound has been shown to inhibit the activity of the hepatitis C virus by targeting the viral protein NS5B.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to reduce inflammation and oxidative stress in animal models of Parkinson's disease and Alzheimer's disease. Additionally, this compound has been shown to inhibit the replication of the hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-amino-5-(2-furyl)-1-(4-methoxyphenyl)-1H-pyrrole-3,4-dicarbonitrile in lab experiments is its potential use in various scientific research applications. This compound has shown promising results in several studies, making it a potential candidate for further research. However, one of the limitations of using this compound is its limited availability and high cost, which may hinder its widespread use in lab experiments.
Orientations Futures
There are several future directions for 2-amino-5-(2-furyl)-1-(4-methoxyphenyl)-1H-pyrrole-3,4-dicarbonitrile research. One potential direction is the development of new synthesis methods to increase the yield and reduce the cost of this compound. Another potential direction is the investigation of the mechanism of action of this compound, which may provide insights into its potential use in various scientific research applications. Additionally, future studies may focus on the optimization of this compound for its potential use as an antitumor agent, neuroprotective agent, or antiviral agent.
Applications De Recherche Scientifique
2-amino-5-(2-furyl)-1-(4-methoxyphenyl)-1H-pyrrole-3,4-dicarbonitrile has been studied for its potential use in various scientific research applications, including cancer research, neurological disorders, and infectious diseases. Studies have shown that this compound has antitumor activity in several cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Additionally, this compound has been studied for its potential use as an antiviral agent against the hepatitis C virus.
Propriétés
IUPAC Name |
2-amino-5-(furan-2-yl)-1-(4-methoxyphenyl)pyrrole-3,4-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2/c1-22-12-6-4-11(5-7-12)21-16(15-3-2-8-23-15)13(9-18)14(10-19)17(21)20/h2-8H,20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUVGDWKMVKAIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(C(=C2N)C#N)C#N)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1,3-benzothiazol-2-yl)-4-(1-{[3-(1H-imidazol-1-yl)propyl]amino}propylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3895668.png)
![5-amino-3-[1-cyano-2-(4-methoxy-3-nitrophenyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3895673.png)

![3-[5-(4-chlorophenyl)-2-furyl]-1-(2-furyl)-2-propen-1-one](/img/structure/B3895677.png)
![N-{5-chloro-2-[2-(4-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B3895682.png)
![3-benzyl-5-{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3895686.png)
![3-{3-(4-biphenylyl)-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrazol-1-yl}propanenitrile](/img/structure/B3895699.png)
![ethyl 2-cyano-3-[3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl]acrylate](/img/structure/B3895705.png)
![2-{1-(2-methylbenzyl)-4-[(5-methyl-2-thienyl)methyl]-2-piperazinyl}ethanol](/img/structure/B3895714.png)


![4-[2-({[1-(1,3-benzothiazol-2-yl)-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)ethyl]benzenesulfonamide](/img/structure/B3895744.png)

![1-(cyclohexylmethyl)-N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B3895770.png)